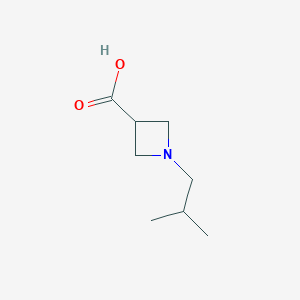
2-(3-methoxyphenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)propanal is an organic compound with the molecular formula C10H12O2 It is an aldehyde derivative of anisole, characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a propanal group (-CH2CH2CHO) attached to the benzene ring at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(3-Methoxyphenyl)propanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anisole with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture to achieve the desired product.
Another method involves the reduction of 3-(3-methoxyphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the aldehyde group to the corresponding alcohol, which can then be oxidized back to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(3-methoxyphenyl)propenal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The hydrogenation selectively reduces the double bond while preserving the aldehyde functionality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(3-Methoxyphenyl)propanoic acid.
Reduction: 3-(3-Methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-(3-methoxyphenyl)propanal involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is exploited in the synthesis of various bioactive compounds. Additionally, the methoxy group can undergo metabolic transformations, leading to the formation of metabolites with different biological activities.
Comparaison Avec Des Composés Similaires
2-(3-Methoxyphenyl)propanal can be compared with other similar compounds such as:
3-(4-Methoxyphenyl)propanal: Similar structure but with the methoxy group at the para position.
2-(4-Methoxyphenyl)propanal: Similar structure but with the methoxy group at the ortho position.
3-(2-Methoxyphenyl)propanal: Similar structure but with the methoxy group at the meta position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This compound’s distinct properties make it valuable for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
59452-86-7 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



